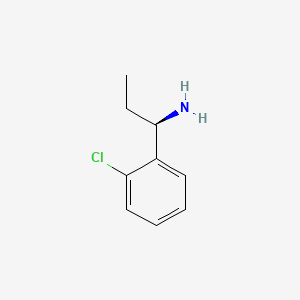

(R)-1-(2-Chlorophenyl)propan-1-amine

CAS No.:

Cat. No.: VC16177585

Molecular Formula: C9H12ClN

Molecular Weight: 169.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClN |

|---|---|

| Molecular Weight | 169.65 g/mol |

| IUPAC Name | (1R)-1-(2-chlorophenyl)propan-1-amine |

| Standard InChI | InChI=1S/C9H12ClN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3/t9-/m1/s1 |

| Standard InChI Key | DSVIGDPJWCJAHL-SECBINFHSA-N |

| Isomeric SMILES | CC[C@H](C1=CC=CC=C1Cl)N |

| Canonical SMILES | CCC(C1=CC=CC=C1Cl)N |

Introduction

Structural and Molecular Characteristics

(R)-1-(2-Chlorophenyl)propan-1-amine (IUPAC name: (1R)-1-(2-chlorophenyl)propan-1-amine) has the molecular formula C₉H₁₂ClN and a molecular weight of 169.65 g/mol . Its structure consists of a propan-1-amine backbone with a 2-chlorophenyl substituent at the chiral center (Figure 1). The chlorine atom at the ortho position imposes steric and electronic effects that influence reactivity and intermolecular interactions .

Key structural features:

-

Chirality: The (R)-configuration at the amine-bearing carbon dictates enantioselective interactions in biological systems.

-

Electron-withdrawing effects: The chlorine substituent deactivates the aromatic ring, directing electrophilic substitutions to specific positions .

-

Hydrogen-bonding capacity: The primary amine group enables interactions with biological targets and participation in synthetic reactions .

Synthetic Methodologies

Biocatalytic Transamination

The most efficient route to enantiopure (R)-1-(2-Chlorophenyl)propan-1-amine involves transaminase (TA)-mediated asymmetric synthesis. Lakó et al. (2020) demonstrated that immobilized whole-cell biocatalysts with (R)-transaminase activity convert prochiral ketones to the target amine with >99% enantiomeric excess (ee) . For example, 1-(2-chlorophenyl)propan-1-one undergoes transamination using Arthrobacter sp. (ArR-TA) and sec-butylamine as the amine donor, achieving 88–89% conversion under optimized conditions (Table 1) .

Table 1: Transaminase-mediated synthesis optimization

| Amine Donor | Conversion (%) | ee (%) |

|---|---|---|

| Isopropylamine | 27.8 | >99 (R) |

| sec-Butylamine | 83.0 | >99 (R) |

| Benzylamine | 3.1 | >99 (R) |

Reaction conditions: 20 mg immobilized TA, 10 mM substrate, 100 mM amine donor, pH 7.5, 30°C, 24 h .

Chemical Synthesis

Alternative methods include:

-

Chiral resolution: Separation of racemic mixtures via diastereomeric salt formation.

-

Asymmetric hydrogenation: Catalytic reduction of imine precursors using chiral ligands .

Chemical Reactivity and Functionalization

The compound participates in reactions typical of primary amines and chloroaromatics:

Amine Reactivity

-

Alkylation/Acylation: The primary amine undergoes nucleophilic substitution to form secondary or tertiary amines, enabling derivatization for drug discovery .

-

Condensation reactions: Forms Schiff bases with ketones or aldehydes, useful in heterocyclic synthesis .

Aromatic Substitution

The electron-withdrawing chlorine atom directs electrophilic substitution to the meta position relative to the amine group. For example, nitration yields 3-nitro-2-chlorophenyl derivatives.

Pharmacological Profile

Mechanism of Action

(R)-1-(2-Chlorophenyl)propan-1-amine acts as a central nervous system (CNS) stimulant by promoting the release of monoamines such as dopamine and norepinephrine . Structural analogs exhibit affinity for serotonin (5-HT) receptors, suggesting potential modulation of mood and appetite.

Applications in Medicinal Chemistry

Enantioselective Drug Development

The (R)-enantiomer’s biological specificity makes it a candidate for:

-

Chiral auxiliaries: Asymmetric synthesis of complex molecules .

-

Pharmaceutical intermediates: Production of enantiopure antidepressants or stimulants .

Research Tools

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume